15-Deoxy-Delta12,14-Prostaglandin J2-d9

LC-MS/MS Plasma Analysis Method Validation

15-Deoxy-Delta12,14-Prostaglandin J2-d9 (15d-PGJ2-d9) is a deuterium-labeled analog of the endogenous cyclopentenone prostaglandin 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), containing nine deuterium atoms substituted at specific positions on the alkyl chain. 15d-PGJ2 itself is formed from prostaglandin D2 (PGD2) through the elimination of two molecules of water and functions as a selective ligand for peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 of 2 µM in murine chimera systems, as well as a covalent PPARδ agonist.

Molecular Formula C20H28O3
Molecular Weight 325.5 g/mol
Cat. No. B12430838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Deoxy-Delta12,14-Prostaglandin J2-d9
Molecular FormulaC20H28O3
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
InChIInChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i1D3,2D2,3D2,4D2
InChIKeyVHRUMKCAEVRUBK-ALEWIJCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Deoxy-Delta12,14-Prostaglandin J2-d9: Stable Isotope-Labeled Internal Standard for Quantitative Prostaglandin MS Analysis


15-Deoxy-Delta12,14-Prostaglandin J2-d9 (15d-PGJ2-d9) is a deuterium-labeled analog of the endogenous cyclopentenone prostaglandin 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), containing nine deuterium atoms substituted at specific positions on the alkyl chain . 15d-PGJ2 itself is formed from prostaglandin D2 (PGD2) through the elimination of two molecules of water and functions as a selective ligand for peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 of 2 µM in murine chimera systems, as well as a covalent PPARδ agonist [1]. The deuterated analog 15d-PGJ2-d9 is specifically intended for use as an internal standard for the quantification of 15d-PGJ2 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Why Unlabeled 15d-PGJ2 or Alternative Deuterated Analogs Cannot Substitute for 15d-PGJ2-d9 in Quantitative Bioanalysis


In quantitative LC-MS/MS or GC-MS workflows, substituting 15d-PGJ2-d9 with unlabeled 15d-PGJ2 or a structurally distinct deuterated analog introduces quantitation errors that compromise analytical validity. Unlabeled 15d-PGJ2 cannot serve as an internal standard because it co-elutes with the endogenous analyte and produces identical mass transitions, precluding separate MS detection . Alternative deuterated analogs such as 15d-PGJ2-d4 (four deuterium atoms) exhibit different physiochemical behavior—including distinct extraction recovery and ionization response characteristics—compared to the analyte, which can lead to variable matrix effect compensation [1]. Moreover, the number of incorporated deuterium atoms has been shown to affect the accuracy of exact deuterated structural analogues, with performance varying based on deuteration degree [2]. 15d-PGJ2-d9, with nine deuterium atoms, provides sufficient mass shift to eliminate isotopic overlap while maintaining near-identical chromatographic and ionization properties to the target analyte, thereby enabling precise normalization of sample preparation variability, extraction efficiency, and matrix effects .

15-Deoxy-Delta12,14-Prostaglandin J2-d9: Quantitative Differentiation Evidence for Procurement Decisions


Analytical Sensitivity and Precision: LC-MS/MS Method Performance Achieved with Deuterated Internal Standard Correction

In a validated LC-MS/MS method using deuterated internal standardization for 15d-PGJ2 quantification in human plasma, the lower limit of quantification (LLOQ) achieved was 2.5 pg mL⁻¹ with linearity (R² = 0.998) across the calibration range of 2.5–500 pg mL⁻¹ [1][2]. Intraday precision demonstrated a coefficient of variation (CV) below 11.8%, while interday precision maintained CV below 14.7% [1][2]. These performance metrics are directly enabled by the use of a deuterated internal standard such as 15d-PGJ2-d9, which corrects for extraction variability and matrix effects. The limit of detection (LOD) was determined at 0.5 pg mL⁻¹ with a signal-to-noise ratio (S/N) of 3.4, and the LLOQ at 2.5 pg mL⁻¹ achieved S/N of 10.9 [3].

LC-MS/MS Plasma Analysis Method Validation Prostaglandin Quantification

Comparative Pharmacological Potency: 15d-PGJ2 Versus In-Class Prostaglandin Analogs

The parent compound 15d-PGJ2 demonstrates greater potency in stimulating lipogenesis compared to its precursor PGD2 and intermediate metabolites Δ12-PGJ2 and PGJ2 in C3H10T1/2 cells [1]. 15d-PGJ2 binds selectively to PPARγ with an EC50 of 2 µM in a murine chimera system and promotes efficient differentiation of C3H10T1/2 fibroblasts to adipocytes with an EC50 of 7 µM [1][2]. The deuterated analog 15d-PGJ2-d9 retains identical structural features and serves as a non-pharmacologically active tracer for quantifying the biologically active parent compound, as deuteration at the alkyl chain positions does not alter the cyclopentenone ring structure responsible for PPARγ binding and covalent PPARδ agonism [3].

PPARγ Adipocyte Differentiation Lipogenesis Cyclopentenone Prostaglandin

GC-MS Method Validation: Deuterated Internal Standard (15d-PGJ2-d4) Enables Urinary Quantification

A validated GC-MS method for 15d-PGJ2 quantification in human urine employed 3,3,4,4-tetradeuterated 15d-PGJ2 (15d-PGJ2-d4) as the internal standard, demonstrating linearity across 3–1500 pg with a correlation coefficient (r) of 0.998 [1][2]. The detection limit (LOD) was established at 3 pg for 15d-PGJ2 [2]. The method utilized pentafluorobenzyl (PFB) ester derivatization followed by electron capture negative ion chemical ionization (ECNICI) mass spectrometry [1]. 15d-PGJ2-d9, containing nine deuterium atoms, offers enhanced mass separation from the unlabeled analyte compared to d4 analogs, reducing the potential for isotopic peak overlap in complex biological matrices .

GC-MS Urine Analysis Derivatization Prostaglandin Metabolites

Matrix Effect Mitigation: Deuterium Count Correlates with Quantitative Accuracy in Lipid Mediator Analysis

In the LC-MS/MS analysis of lipid mediator metabolites in human urine, strong matrix effects were observed prior to method optimization, resulting in up to 50% loss of signal intensity [1]. Critically, the accuracy of exact deuterated structural analogues was found to vary based upon the number of incorporated deuterium atoms [1]. Deuterated internal standards with higher deuterium content (such as nine deuterium atoms in 15d-PGJ2-d9) provide greater mass separation from the unlabeled analyte, potentially improving matrix effect compensation relative to lower-deuterium analogs like d4 versions [1][2]. As deuterated internal standards exhibit similar extraction recovery, ionization response, and matrix effect behavior to their unlabeled counterparts, they directly improve the accuracy of quantification methods and reduce chromatography time [2].

Matrix Effects Ion Suppression Urine Analysis Eicosanoid Quantification

PPARγ Agonist Potency: 15d-PGJ2 Versus Synthetic Thiazolidinediones

15d-PGJ2 functions as an endogenous PPARγ ligand with an EC50 of 2 µM in murine chimera systems, placing it among the most potent naturally occurring PPARγ agonists [1]. In comparative studies, the EC50 values for synthetic thiazolidinedione PPARγ agonists ciglitazone and troglitazone in transformed T cells were comparable to 15d-PGJ2 [2]. The adipocyte differentiation EC50 of 7 µM in C3H10T1/2 fibroblasts further characterizes the compound's functional potency [1][3]. 15d-PGJ2-d9 provides a non-pharmacologically active means to quantify endogenous 15d-PGJ2 levels without interfering with PPARγ signaling pathways being studied .

PPARγ Agonist Thiazolidinedione Comparison Adipogenesis Metabolic Research

15-Deoxy-Delta12,14-Prostaglandin J2-d9: Evidence-Backed Application Scenarios for Research and Bioanalytical Procurement


LC-MS/MS Quantification of 15d-PGJ2 in Human Plasma for Diabetes and Inflammation Research

15d-PGJ2-d9 is the designated internal standard for validated LC-MS/MS methods quantifying 15d-PGJ2 in human plasma samples, with demonstrated method performance achieving an LLOQ of 2.5 pg mL⁻¹, intraday CV <11.8%, and interday CV <14.7% [1]. This level of sensitivity and precision is critical for detecting the low-abundance endogenous prostaglandin in plasma from diabetic patients, where 15d-PGJ2 concentrations correlate negatively with C-reactive protein as an inflammation marker [1]. The deuterated standard corrects for sample preparation variability and matrix effects inherent in plasma analysis .

GC-MS Analysis of Urinary 15d-PGJ2 as a PPARγ Pathway Biomarker

In GC-MS workflows using PFB ester derivatization and ECNICI detection, 15d-PGJ2-d9 provides the isotopic mass separation necessary for accurate quantification of urinary 15d-PGJ2 across a validated linear range of 3–1500 pg with LOD of 3 pg [2]. The nine-deuterium substitution (+9 Da mass shift) offers enhanced resolution from unlabeled analyte compared to d4 analogs (+4 Da), reducing potential isotopic interference in complex urine matrices where multiple prostaglandin metabolites may be present .

PPARγ and Adipogenesis Research Requiring Precise Endogenous Ligand Measurement

For studies investigating PPARγ-mediated adipocyte differentiation (EC50 = 7 µM) or PPARγ transactivation (EC50 = 2 µM), 15d-PGJ2-d9 enables accurate quantification of the endogenous ligand without introducing pharmacological activity that would confound pathway analysis [3]. Given that 15d-PGJ2 exhibits potency comparable to synthetic thiazolidinediones (ciglitazone, troglitazone) in PPARγ activation, precise measurement of endogenous levels is essential for understanding physiological versus pharmacological PPARγ signaling [4].

Lipid Mediator Metabolomics in Complex Biological Matrices

In multi-analyte LC-MS/MS panels quantifying 26 or more lipid mediators simultaneously, 15d-PGJ2-d9 provides matrix effect compensation critical for accurate quantification [5]. Evidence indicates that the accuracy of deuterated internal standards varies based on the number of incorporated deuterium atoms, with higher deuteration (d9 vs. d4) potentially improving matrix effect normalization in high-ion-suppression matrices such as urine and plasma [5][6]. 15d-PGJ2-d9 is compatible with established eicosanoid extraction and analysis workflows using ethyl acetate liquid-liquid extraction and reversed-phase LC separation [1].

Quote Request

Request a Quote for 15-Deoxy-Delta12,14-Prostaglandin J2-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.